molecular formula C16H18F3NO2 B14258452 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione CAS No. 185424-41-3

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione

Katalognummer: B14258452
CAS-Nummer: 185424-41-3
Molekulargewicht: 313.31 g/mol
InChI-Schlüssel: RMEKTKICHFBTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an octyl chain, which is further connected to an isoindole-1,3-dione core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,1,1-trifluorooctan-2-ylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the isoindole-1,3-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific chemical functionalities.

Wirkmechanismus

The mechanism of action of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide
  • 1,1,1-Trifluoro-2-(furan-2-yl)-3-phenylbutan-2-ylamine

Uniqueness

2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a trifluoromethyl group and an isoindole-1,3-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

185424-41-3

Molekularformel

C16H18F3NO2

Molekulargewicht

313.31 g/mol

IUPAC-Name

2-(1,1,1-trifluorooctan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18F3NO2/c1-2-3-4-5-10-13(16(17,18)19)20-14(21)11-8-6-7-9-12(11)15(20)22/h6-9,13H,2-5,10H2,1H3

InChI-Schlüssel

RMEKTKICHFBTNM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.